molecular formula C9H17NO2S B14634442 Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester CAS No. 57005-83-1

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester

Cat. No.: B14634442
CAS No.: 57005-83-1
M. Wt: 203.30 g/mol
InChI Key: LWFMWELAHRBFLT-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are widely used in the fragrance and flavor industry. This particular compound is characterized by the presence of a butylamino group and a thioxo group attached to the propanoic acid backbone, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Propanoic acid derivative+EthanolPropanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water\text{Propanoic acid derivative} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Propanoic acid derivative+Ethanol→Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester+Water

Common catalysts used in this reaction include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can be employed to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the butylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-(butylamino)-3-thioxo-, ethyl ester is unique due to the presence of both the butylamino and thioxo groups, which impart distinct chemical and biological properties. These functional groups allow for a wider range of chemical reactions and interactions with biological targets compared to similar compounds .

Properties

CAS No.

57005-83-1

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

ethyl 3-(butylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C9H17NO2S/c1-3-5-6-10-8(13)7-9(11)12-4-2/h3-7H2,1-2H3,(H,10,13)

InChI Key

LWFMWELAHRBFLT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)CC(=O)OCC

Origin of Product

United States

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